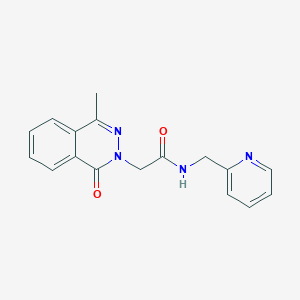![molecular formula C19H14N4OS B11512079 1-(naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11512079.png)
1-(naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(NAPHTHALEN-1-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features a naphthalene ring, a phenyl group, and a tetrazole ring connected via a sulfanyl linkage to an ethanone moiety
Preparation Methods
The synthesis of 1-(NAPHTHALEN-1-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from the corresponding nitrile using sodium azide in the presence of a suitable catalyst.
Sulfanyl Linkage Formation: The phenyl tetrazole can then be reacted with a naphthalene derivative containing a suitable leaving group (e.g., halide) under nucleophilic substitution conditions to form the sulfanyl linkage.
Ethanone Moiety Introduction: Finally, the ethanone group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(NAPHTHALEN-1-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(NAPHTHALEN-1-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(NAPHTHALEN-1-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHAN-1-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 1-(NAPHTHALEN-1-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHAN-1-ONE include:
1-(NAPHTHALEN-1-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHAN-2-ONE: Differing by the position of the ethanone moiety.
1-(NAPHTHALEN-1-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPANE-1-ONE: Featuring a propane chain instead of an ethanone.
1-(NAPHTHALEN-1-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHAN-1-OL: Containing an alcohol group instead of an ethanone.
The uniqueness of 1-(NAPHTHALEN-1-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHAN-1-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14N4OS |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-naphthalen-1-yl-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
InChI |
InChI=1S/C19H14N4OS/c24-18(17-12-6-8-14-7-4-5-11-16(14)17)13-25-19-20-21-22-23(19)15-9-2-1-3-10-15/h1-12H,13H2 |
InChI Key |
HNBTVUSEMZUJFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11512000.png)

![5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11512004.png)
![N'-acetyl-2-hydroxy-2,2-bis(4-methylphenyl)-N'-[1-(4-methylphenyl)propyl]acetohydrazide](/img/structure/B11512010.png)
![1-[4-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11512013.png)

![2-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11512026.png)
![N-tert-Butyl-N'-methyl-N''-(4-trifluoromethoxy-phenyl)-[1,3,5]triazine-2,4,6-triamine](/img/structure/B11512031.png)
![2-{4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B11512036.png)
![3-fluoro-N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide](/img/structure/B11512041.png)
![2-(4-Cyclohexylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B11512061.png)
![Methyl 2-{[4-(chlorodifluoromethoxy)phenyl]amino}-2-[(2-chlorophenyl)formamido]-3,3,3-trifluoropropanoate](/img/structure/B11512065.png)
![8-chloro-1-(2-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11512068.png)
![7-(2-hydroxyethyl)-1,3-dimethyl-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11512070.png)
